2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethyl-1-phenylpyrrol-3-yl group and at position 2 with a sulfanyl-acetamide moiety linked to a 3-methoxyphenyl ring. This structure combines a heterocyclic oxadiazole scaffold with aromatic and polar substituents, a design common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C23H22N4O3S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-15-12-20(16(2)27(15)18-9-5-4-6-10-18)22-25-26-23(30-22)31-14-21(28)24-17-8-7-11-19(13-17)29-3/h4-13H,14H2,1-3H3,(H,24,28) |
InChI Key |
YMUQXVXRPYOASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C3=NN=C(O3)SCC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route often starts with the preparation of the thiophene starting material, which is then subjected to various chemical reactions to form the desired aminothieno pyrimidine structure . The reaction conditions usually involve the use of specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of OSM-S-85 may involve automated sample preparation techniques, such as those integrated with Waters LC-MS/MS systems. These methods are designed to enhance efficiency and accuracy in the production process .
Chemical Reactions Analysis
Types of Reactions
OSM-S-85 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-85 may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- Recent studies have highlighted the potential of this compound in cancer therapy. The oxadiazole derivatives are known for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Research has shown that compounds with similar structures can effectively target cancer cell lines, suggesting that this compound may possess similar properties .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Material Science Applications
- Polymer Chemistry :
- Sensors and Electronics :
Case Studies
Mechanism of Action
The mechanism of action of OSM-S-85 involves its interaction with specific molecular targets and pathways. For instance, it inhibits Plasmodium falciparum asparagine tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its activity and disrupting protein synthesis in the parasite . This mechanism is highly specific, making OSM-S-85 a potent antimalarial agent.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound shares a 1,3,4-oxadiazole-2-sulfanyl-acetamide backbone with several analogs, differing primarily in substituents on the oxadiazole ring and the acetamide’s aryl group. Key comparisons include:
Analysis :
- Pyrrole vs. Heterocyclic Substituents : The target’s 2,5-dimethyl-1-phenylpyrrol-3-yl group introduces steric bulk and aromaticity distinct from indole (8e-w), thiazole (7c-f), or benzofuran (2a-b) substituents. This may influence binding interactions in biological systems.
Analysis :
Physical Properties
While the target compound’s data are unavailable, analogs provide benchmarks:
Analysis :
- The target’s molecular weight is estimated to be ~450–470 g/mol, higher than 7c-f due to the bulky pyrrole and methoxyphenyl groups.
- Melting points for analogs vary widely (134–178°C), suggesting the target may fall within this range depending on crystallinity.
Analysis :
- The indole derivatives (8e-w) show promise in enzyme inhibition, suggesting the target’s pyrrole and methoxyphenyl groups could similarly modulate enzyme binding.
Biological Activity
The compound 2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrrole ring, an oxadiazole moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.
Structure
| Component | Description |
|---|---|
| Pyrrole | A five-membered aromatic ring that can influence biological activity. |
| Oxadiazole | A heterocyclic compound known for its diverse pharmacological properties. |
| Methoxyphenyl | A phenolic structure that may enhance lipophilicity and bioavailability. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects. For instance, it has an IC50 value of 4.35 µM against isoform 2 of the nuclear receptor ROR-alpha, indicating significant inhibitory potential .
- Cell Growth Modulation : In cell culture studies, compounds with similar structures have demonstrated the ability to suppress cell growth while enhancing the production of monoclonal antibodies (mAbs). This suggests that the compound may influence metabolic pathways critical for cell proliferation and productivity .
- Glycan Profile Alteration : The compound appears to affect the glycosylation patterns of proteins, which is crucial for their function and efficacy in therapeutic applications .
Antifungal Activity
Research has indicated that compounds related to this structure exhibit antifungal properties. The pyrrole derivatives are particularly noted for their ability to inhibit fungal growth through various mechanisms including disruption of cell wall synthesis .
Study 1: Monoclonal Antibody Production
A study investigated the effects of a related compound on the production of mAbs in recombinant Chinese hamster ovary (rCHO) cells. The results showed:
- Increased Cell-Specific Productivity : The addition of the compound improved mAb yield by 1.5-fold compared to control conditions.
- Metabolic Changes : Enhanced glucose uptake and ATP production were observed, indicating improved metabolic efficiency under treatment conditions .
Study 2: Antifungal Efficacy
Another study focused on the antifungal properties of pyrrole derivatives similar to our compound. It was found that these compounds effectively inhibited the growth of various fungal strains, demonstrating potential for therapeutic applications in treating fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
